7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one
Description
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-4-(trifluoromethyl)-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H9F3O2/c1-6-9-4-7(16)5-10(12(13,14)15)8(9)2-3-11(6)17/h2-3,5,17H,4H2,1H3 |
InChI Key |
OVHMENTYHIPTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CC(=O)C=C2C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Structure
The target molecule contains three critical synthetic challenges:
- Construction of the 1,2-dihydronaphthalen-2-one core
- Regioselective introduction of the trifluoromethyl group at C4
- Ortho-positioning of hydroxy (C7) and methyl (C8) substituents
Strategic disconnections suggest two primary approaches:
- Route A : Annulation of pre-functionalized benzene derivatives
- Route B : Late-stage functionalization of a preassembled dihydronaphthalenone scaffold
Synthetic Methodologies
Cyclization Strategies for Core Formation
Nickel-Catalyzed [4+2] Annulation
Modified procedures from 1,2-dihydronaphthalene synthesis demonstrate viability for core construction. A nickel bromide/6,6'-dimethyl-2,2'-bipyridine catalytic system enables cyclization of substituted styrene derivatives:
Representative Protocol
- Catalyst: NiBr₂ (0.5 mol%)
- Ligand: 6,6'-dimethyl-2,2'-bipyridine (0.6 mol%)
- Reductant: Mn powder (0.3 equiv)
- Solvent: Anhydrous CHCl₃
- Yield: 76% (isolated)
- Temperature: 35°C
- Time: 24 h
This method provides excellent functional group tolerance for subsequent derivatization.
Acid-Mediated Cyclodehydration
Literature precedents for 1,3-diketone cyclization suggest potential application. Treatment of δ-keto esters with HCl in acetone achieves quantitative ring closure:
Key Observations
- Reaction rate dependent on substituent electronics
- Steric effects at C8 methyl critical for regioselectivity
- Optimal concentration: 0.2 M in 1:1 acetone/H₂O
Trifluoromethyl Group Introduction
Building Block Approach
Incorporation via pre-functionalized intermediates improves yield and selectivity:
Synthetic Sequence
- Suzuki coupling of trifluoromethylated boronic esters
- Subsequent annulation preserves CF₃ group integrity
- Final oxidation to ketone completes core structure
Ortho-Substituent Installation
Directed Metalation Strategy
Positioning of C7 hydroxy and C8 methyl groups leverages directed ortho-metalation (DoM) techniques:
Stepwise Functionalization
- Introduce methyl via Friedel-Crafts alkylation (AlCl₃, CH₃I)
- Protect ketone as enol ether
- Lithium-halogen exchange followed by B₂O₃ quench installs hydroxy
Critical Factors
- Protecting group selection crucial for regiocontrol
- Optimal methyl introduction prior to oxygenation
Experimental Optimization Data
Challenges and Solutions
Regioselectivity in Electrophilic Aromatic Substitution
Stability of Dihydroketone Moiety
- Problem : Spontaneous aromatization under basic conditions
- Solution : Conduct late-stage oxidations at low temperature (0-5°C)
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one.
Reduction: Formation of 7-hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of molecules:
Research Findings and Data Gaps
- Crystallographic Data: If crystallized, SHELX software ( ) would be essential for structural refinement.
- Toxicity and Stability : The hydroxyl group may increase susceptibility to oxidative metabolism compared to Pyridalyl’s ether-linked trifluoromethylpyridyl group .
Biological Activity
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a naphthalene core with hydroxyl and trifluoromethyl substituents. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are critical for drug development.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by reducing the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages .
2. Antiproliferative Effects
Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, it was found to inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
3. Potential as a Therapeutic Agent
The structural modifications introduced in this compound enhance its interaction with biological targets. The trifluoromethyl group is known to improve binding affinity due to its electronegativity, facilitating stronger interactions with target proteins involved in disease pathways . This makes it a candidate for further development in treating inflammatory diseases and certain cancers.
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Cell Cycle Arrest : In vitro assays indicated that treatment with this compound results in G2/M phase arrest in cancer cells, providing insights into its mechanism as an antiproliferative agent.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization reactions using diethyl malonate and sodium methoxide under reflux, followed by hydroxylation and trifluoromethylation steps. Key parameters include temperature control (e.g., 70–100°C), solvent selection (e.g., ethanol/water mixtures), and catalysts like Fe/NH₄Cl for reduction . Optimization requires systematic variation of reaction time, stoichiometry, and purification techniques (e.g., column chromatography) to enhance yields (reported 20.5–87.4% in similar compounds) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. For complex cases (e.g., twinning), SHELXD and SHELXE provide robust solutions. Validation metrics like R-factor (<5%) and goodness-of-fit (≤1.05) ensure accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antimicrobial activity can be screened via broth microdilution (MIC determination), while anti-inflammatory potential is assessed using COX-2 inhibition assays. Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) ensures safety thresholds. Dosing ranges should align with toxicological data from analogous naphthalene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Use LC-MS/MS to quantify metabolites in plasma and tissues. Cross-validate with PBPK modeling to identify absorption barriers. Incorporate species-specific cytochrome P450 profiling to explain metabolic differences .
Q. What strategies are effective for enhancing the thermodynamic stability of this compound under physiological conditions?
- Methodology : Stability studies (pH 1–9, 37°C) combined with DSC/TGA analysis identify degradation pathways. Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance, improve resistance to hydrolysis. Solubility can be enhanced via co-crystallization with cyclodextrins .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict electrophilic substitution sites. Molecular electrostatic potential (MEP) maps highlight reactive regions (e.g., hydroxyl vs. ketone groups). Validate predictions with synthetic trials and 2D NMR (e.g., NOESY for spatial proximity) .
Q. What advanced techniques characterize photodegradation pathways under UV exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
